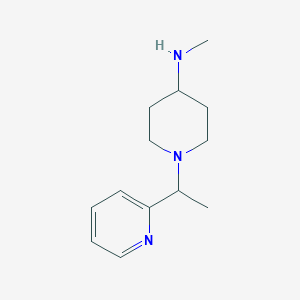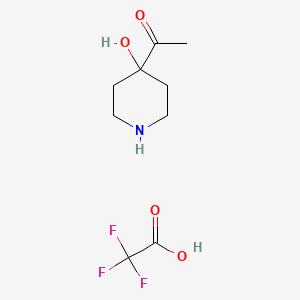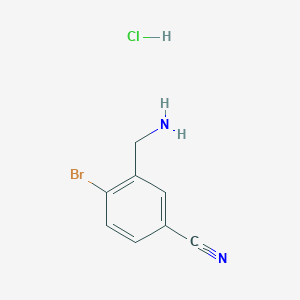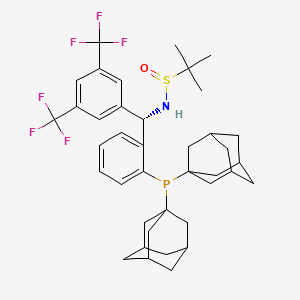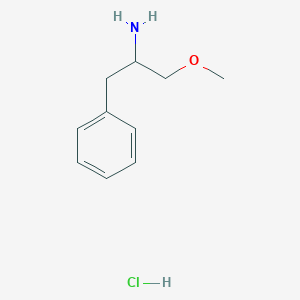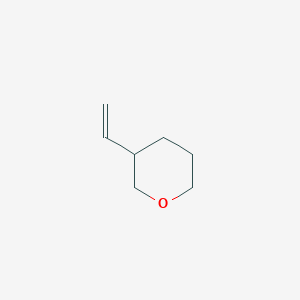
3-Ethenyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyloxane is an organic compound characterized by the presence of an oxane ring with an ethenyl group attached. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyloxane can be achieved through several methods. One common approach involves the reaction of an oxirane with an ethenyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are mixed under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted oxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxirane derivatives.
Reduction: Alcohols.
Substitution: Halogenated oxanes.
Wissenschaftliche Forschungsanwendungen
3-Ethenyloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Ethenyloxane exerts its effects involves its interaction with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making this compound a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Oxirane: Similar in structure but lacks the ethenyl group.
Tetrahydrofuran: Another cyclic ether but with different reactivity.
Dioxane: Contains two oxygen atoms in the ring, offering different chemical properties.
Uniqueness: 3-Ethenyloxane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-4-3-5-8-6-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
WHPAXOUOPSCIKG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


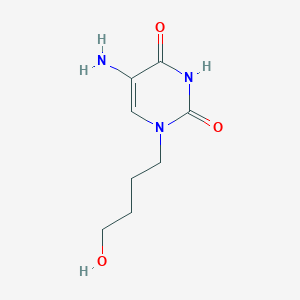


![(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)

